1-(Piperazin-1-yl)pent-4-yn-1-one
Description
1-(Piperazin-1-yl)pent-4-yn-1-one is a piperazine derivative featuring a pent-4-yn-1-one moiety linked to the piperazine ring. Piperazine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
1-piperazin-1-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h1,10H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWFAOLGNFSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)pent-4-yn-1-one can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 4-pentyn-1-one under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials .
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group undergoes regioselective [3+2] cycloaddition with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient under Cu(I) catalysis, as demonstrated in analogous systems .
Example Reaction:
1-(Piperazin-1-yl)pent-4-yn-1-one + Sodium Azide → 1-(4-(1H-1,2,3-Triazol-1-yl)piperazin-1-yl)pentan-1-one
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Terminal alkyne + NaN₃ | CuI, DMF/H₂O, RT, 12 h | 1,4-Disubstituted triazole | 85–92% |
Mechanism:
-
Deprotonation of the alkyne by Cu(I) forms copper(I) acetylide.
-
Azide coordinates to Cu(I), leading to a six-membered metallocycle intermediate.
Nucleophilic Additions to the Ketone
The ketone group participates in nucleophilic additions, such as Grignard reactions or hydride reductions, though steric hindrance from the piperazine ring may moderate reactivity .
Example Reaction:
this compound + Grignard Reagent → Tertiary Alcohol Derivative
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone + RMgX | THF, 0°C to RT, 2–4 h | Tertiary alcohol | 70–80% |
Hydrogenation of the Alkyne
The alkyne can be selectively hydrogenated to an alkane or cis-alkene using palladium or nickel catalysts .
Example Reaction:
this compound + H₂ → 1-(Piperazin-1-yl)pentan-1-one
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyne + H₂ | Pd/C, EtOH, 50°C, 6 h | Saturated ketone | 90–95% |
Piperazine Functionalization
The secondary amines on the piperazine ring undergo alkylation or acylation, enabling further derivatization .
Example Reaction:
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting potential use in treating depression .
Antitumor Properties
The compound has shown promise in cancer research. In vitro studies have indicated that certain piperazine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to 1-(Piperazin-1-yl)pent-4-yn-1-one have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Piperazine derivatives are also recognized for their antimicrobial properties. Research has highlighted the effectiveness of these compounds against a range of bacteria and fungi, making them candidates for developing new antibiotics .
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
A study synthesized several piperazine derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth and showed potential as antimicrobial agents .
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Piperazine derivative A | Antitumor | |
| Piperazine derivative B | Antidepressant |
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand the relationship between the chemical structure of piperazine derivatives and their biological activity. Modifications to the alkyl chain length and functional groups have been shown to significantly impact the efficacy of these compounds against specific targets .
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives share a common core but differ in substituents, which critically influence their physicochemical properties, pharmacokinetics, and biological activities. Below is a comparative analysis of 1-(Piperazin-1-yl)pent-4-yn-1-one and structurally related compounds:
Structural and Functional Group Variations
Pharmacological Profiles
- Antipsychotic Activity: Biphenyl-arylpiperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) showed potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk. The methoxy group enhances selectivity for 5-HT2A over D2 receptors, improving the atypical antipsychotic profile .
- AChE Inhibition : Thiazolylhydrazone derivatives (e.g., compound 3a–k) demonstrated sub-micromolar AChE inhibition, attributed to the thiosemicarbazide moiety’s metal-chelating capacity .
- Antiparasitic Activity : Pyridine derivatives (UDO, UDD) inhibited T. cruzi CYP51, with the trifluoromethyl group enhancing lipophilicity and target binding .
- Antiproliferative Activity: Phenylsulfonyl-piperazinylethanones (e.g., compound 7e–k) exhibited varying potency against cancer cell lines, correlating with electron-withdrawing substituents (e.g., Br, CF3) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Biphenyl-arylpiperazine Derivatives | Thiazolylhydrazones |
|---|---|---|---|
| LogP | Predicted ~2.1 | 3.5–4.2 (high lipophilicity) | 2.8–3.5 |
| Solubility | Moderate (ketone polarity) | Low (aromatic bulk) | Moderate (polar hydrazone) |
| Metabolic Stability | Alkyne may reduce oxidation | Susceptible to CYP3A4 demethylation | Stable (chelating groups) |
| QPlogBB | Predicted -0.3 | -0.1 to +0.2 (brain-penetrant) | -1.2 (peripheral) |
- QPlogBB (Brain/Blood Partition) : Biphenyl-arylpiperazines exhibit favorable brain penetration, critical for CNS targets like dopamine receptors .
- Electron Affinity (EA) : Higher EA in thiazolylhydrazones correlates with enhanced AChE inhibition via charge-transfer interactions .
Key Research Findings and Trends
Substituent Effects :
- Arylpiperazines : Methoxy (electron-donating) groups improve 5-HT2A/D2 selectivity, while halogens (e.g., Cl) enhance receptor affinity .
- Alkyne vs. Aryl : The alkyne in this compound offers synthetic versatility but may reduce metabolic stability compared to aryl analogs.
Multitarget Potential: Hybrids like indole-piperazine-tacrine derivatives () show dual AChE inhibition and 5-HT6R antagonism, highlighting the piperazine scaffold’s adaptability for multitarget drug design .
Computational Insights : QSAR models emphasize the role of QPlogBB and EA in predicting antidopaminergic activity, guiding rational design of CNS-active piperazines .
Biological Activity
1-(Piperazin-1-yl)pent-4-yn-1-one is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through synthesis, evaluation, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound this compound features a piperazine moiety attached to a pent-4-yne backbone. The synthesis typically involves the reaction of piperazine with appropriate alkynes under controlled conditions to yield the desired product. The structural integrity and purity of synthesized compounds are usually confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antidepressant Activity
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant serotonin (5-HT) reuptake inhibitory activity. A study demonstrated that certain piperazine derivatives could effectively enhance serotonin levels in the brain, which is crucial for mood regulation. The most promising compounds showed stability in human liver microsomes and favorable pharmacokinetic profiles, indicating potential for antidepressant applications .
Antitumor Activity
Another area of interest is the antitumor activity associated with piperazine derivatives. Compounds targeting poly (ADP-ribose) polymerase (PARP) have been developed as potential cancer therapies. For instance, specific derivatives were shown to inhibit PARP1 catalytic activity effectively, leading to enhanced apoptosis in cancer cells. The IC50 values for these compounds suggest that they could serve as lead candidates for further development in oncology .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of piperazine-based compounds have also been explored. A series of synthesized compounds demonstrated notable activity against various bacterial strains and fungi. The mechanisms often involve enzyme inhibition or disruption of cellular processes critical for microbial survival .
Case Study: Serotonin Reuptake Inhibition
In a detailed study evaluating a series of piperazine derivatives, one compound exhibited an IC50 value indicative of strong serotonin reuptake inhibition. This study involved in vitro assays where compounds were tested against human recombinant serotonin transporters. The findings suggest that modifications in the piperazine structure can significantly influence biological activity .
Case Study: PARP Inhibition in Cancer Therapy
A comprehensive investigation into the effects of certain piperazine derivatives on PARP activity revealed that these compounds could significantly inhibit PARP-mediated DNA repair mechanisms in cancer cells. This inhibition was correlated with increased levels of cleaved PARP and phosphorylated H2AX, markers indicative of DNA damage response .
Data Tables
| Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Serotonin Reuptake Inhibition | This compound | 18 μM | Inhibition of serotonin transporter |
| PARP Inhibition | Compound 5e | 57.3 μM | Inhibition of PARP catalytic activity |
| Antibacterial Activity | Various piperazine derivatives | Varies | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
